[3-(Methoxymethyl)adamantan-1-yl]methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
[3-(methoxymethyl)-1-adamantyl]methanol |
InChI |
InChI=1S/C13H22O2/c1-15-9-13-5-10-2-11(6-13)4-12(3-10,7-13)8-14/h10-11,14H,2-9H2,1H3 |
InChI Key |
CACIRHJYPOJFFR-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CC3CC(C1)CC(C3)(C2)CO |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxymethyl Adamantan 1 Yl Methanol
Retrosynthetic Analysis and Strategic Disconnections for Adamantane (B196018) Functionalization
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily accessible precursors. For [3-(Methoxymethyl)adamantan-1-yl]methanol (Target Molecule 1 ), the primary disconnections involve the two ether linkages and the functional groups attached to the adamantane core.
The most logical initial disconnection is at the methoxymethyl (MOM) ether bond (C-O bond), a common protecting group for alcohols. This leads back to a diol precursor, 1,3-adamantanedimethanol (B95918) (2 ). This disconnection is strategic as the selective protection of one alcohol in a symmetric diol is a common synthetic challenge that can be addressed through various techniques.
A further disconnection breaks the C-C bond between the adamantane core and the hydroxymethyl groups. This leads to a 1,3-difunctionalized adamantane (3 ), where 'X' could represent a halide or a carboxyl group. This approach relies on building the methanol (B129727) functionalities from other groups already present on the adamantane scaffold. For instance, if X is a carboxylic acid group (COOH), the target can be accessed via reduction. This strategy is advantageous as 1,3-adamantanedicarboxylic acid is a well-established starting material.
An alternative disconnection strategy involves the sequential functionalization of the adamantane core itself. This would start from a monosubstituted adamantane, such as 1-adamantanemethanol, followed by the introduction of the second functional group at the C-3 position. This pathway requires highly regioselective C-H functionalization methods to install a group at the desired bridgehead position.
These disconnections highlight the key challenges in the synthesis: achieving the 1,3-disubstitution pattern on the adamantane skeleton, selectively manipulating the two identical functional groups, and introducing the methoxymethyl ether.
Precursor Synthesis and Adamantane Core Functionalization
The construction of the adamantane core with the desired 1,3-substitution pattern is the foundational stage of the synthesis. This can be achieved either by building the functional groups onto a pre-existing adamantane molecule or by constructing the adamantane cage itself with the functional groups already incorporated. nih.gov For this compound, syntheses typically start from adamantane or a simple derivative.
Methods for Introducing Hydroxyl Functionality at Adamantane Bridgehead or Bridge Positions
The introduction of hydroxyl groups onto the adamantane scaffold is a critical step. The bridgehead (tertiary) C-H bonds of adamantane are particularly strong (bond dissociation energy of ~99 kcal/mol), making their selective functionalization a chemical challenge. acs.org
Direct Oxidation/Hydroxylation: Direct oxidation of adamantane often leads to a mixture of products, including 1-adamantanol, 2-adamantanol, and adamantanone. researchgate.net Achieving selective hydroxylation at the bridgehead positions requires specific catalytic systems. A general method has been developed for the hydroxylation of adamantane and its derivatives at the nodal position using systems like H₂O-CBr₄ in the presence of various metal complexes (Pd, Ni, Ru, Co, Mo, W, and Fe). researchgate.netpleiades.online In these systems, hypohalous acids (HOCl or HOBr) are generated in situ and act as the oxidants. researchgate.netpleiades.online
A convenient procedure for synthesizing (3-hydroxyadamantan-1-yl)methanols involves the nitroxylation of adamantan-1-ylmethanols with fuming nitric acid, followed by the reduction of the intermediate nitrate (B79036) esters with hydrazine (B178648) hydrate. researchgate.netresearchgate.net This method demonstrates a pathway for introducing a hydroxyl group at a vacant bridgehead position (C-3) of an already monosubstituted adamantane.
| Precursor | Reagents | Product | Yield (%) | Reference |
| Adamantane | H₂O-CBr₄, Mo(CO)₆ | 1-Adamantanol | 85 | researchgate.net |
| Adamantan-1-ylmethanol | 1. Fuming HNO₃ 2. Hydrazine hydrate | (3-Hydroxyadamantan-1-yl)methanol | 63-70 | researchgate.net |
Reduction of Carboxylic Acids: An alternative and highly reliable method to obtain the hydroxymethyl functionality (-CH₂OH) is the reduction of a carboxylic acid group (-COOH). Starting from 1,3-adamantanedicarboxylic acid, both carboxyl groups can be reduced simultaneously using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) to yield 1,3-adamantanedimethanol. This approach offers excellent control over the position of the functional groups.
Methods for Introducing Methoxymethyl Ether Functionality
The methoxymethyl (MOM) group is a widely used protecting group for alcohols due to its stability under a range of conditions (pH 4-12, various oxidizing and reducing agents) and its straightforward cleavage under acidic conditions. wikipedia.orgadichemistry.com
The introduction of a MOM ether onto an alcohol is typically achieved using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. wikipedia.orgadichemistry.com N,N-diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl generated during the reaction. The reaction is usually performed in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂). orgsyn.org
For the synthesis of this compound, the key challenge is the selective mono-protection of 1,3-adamantanedimethanol. This can be achieved by using a stoichiometric amount (one equivalent) of the protecting group reagent (MOMCl) and base. While this may lead to a statistical mixture of the desired mono-protected product, the di-protected product, and unreacted starting material, the products can typically be separated by chromatography.
Alternative reagents for introducing the MOM group include dimethoxymethane (B151124) (methylal) in the presence of a strong acid catalyst like phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH). adichemistry.com
| Alcohol Substrate | Reagents | Product | Reference |
| R-OH | MOMCl, DIPEA, CH₂Cl₂ | R-OMOM | adichemistry.comorgsyn.org |
| R-OH | CH₂(OMe)₂, P₂O₅, CHCl₃ | R-OMOM | adichemistry.com |
Optimization of Reaction Conditions and Process Development for Scalable Synthesis
Optimizing reaction conditions is crucial for improving yields, minimizing by-products, and developing a process suitable for larger-scale synthesis. This involves fine-tuning parameters such as temperature, reaction time, solvent, and catalyst loading.
Catalytic Approaches in Functionalized Adamantane Synthesis
Catalysis plays a pivotal role in the efficient and selective functionalization of the otherwise inert C-H bonds of adamantane. iitbbs.ac.in Recent advancements have focused on photoredox and hydrogen atom transfer (HAT) catalysis to achieve direct C-H alkylation with high chemoselectivity for the strong tertiary C-H bonds. acs.orgresearchgate.netchemrxiv.orgchemrxiv.org These methods offer a direct route to functionalized adamantanes, potentially bypassing multi-step sequences. researchgate.netchemrxiv.org For instance, dual catalyst systems using an iridium photocatalyst and a quinuclidine (B89598) HAT catalyst have shown unprecedented selectivity for functionalizing adamantane's bridgehead positions, even in the presence of other, weaker C-H bonds within the same molecule. acs.orgchemrxiv.org Such catalytic strategies could be envisioned for the direct introduction of a functional group handle at the C-3 position of 1-adamantanemethanol, which could then be converted to the required hydroxymethyl group.
Stereoselective and Regioselective Synthesis Strategies for Adamantane Derivatives
While adamantane itself is achiral, its derivatives can be chiral, and controlling the spatial arrangement of substituents is critical. For the target molecule, the primary concern is regioselectivity—ensuring the 1,3-substitution pattern.
Strategies to achieve high regioselectivity include:
Starting with Symmetrical Precursors: Using 1,3-disubstituted adamantanes like 1,3-adamantanedicarboxylic acid as the starting material inherently establishes the correct regiochemistry.
Directed C-H Functionalization: In this approach, a functional group already on the adamantane ring directs the introduction of a second group to a specific position. While powerful, this is more commonly used for functionalizing positions adjacent to the directing group, which may not be suitable for the 1,3-pattern. uni-giessen.de
Statistical Functionalization: In some cases, direct difunctionalization of adamantane can yield a mixture of 1,3- and 1,2- isomers, which must then be separated. nih.gov The thermodynamic stability of the 1,3-disubstituted product is often favored in rearrangement reactions, providing a pathway to the desired isomer.
The synthesis of novel adamantane derivatives often involves stereoselective steps, especially when building complex side chains attached to the adamantane core. rsc.orgresearchgate.net For this compound, which is achiral, stereoselectivity is not a concern for the core structure itself. However, the principles of regioselective control are paramount to an efficient synthesis.
Chemical Transformations and Reactivity of 3 Methoxymethyl Adamantan 1 Yl Methanol
Reactions Involving the Primary Alcohol Group (—CH2OH)
The primary alcohol group attached to the adamantane (B196018) bridgehead position is a versatile handle for a variety of chemical transformations. Its reactivity is typical of primary alcohols, though influenced by the steric bulk of the adjacent cage structure.
Oxidation: The primary alcohol group of [3-(Methoxymethyl)adamantan-1-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions. The formation of substituted adamantane-1-carboxylic acids via the oxidation of hydroxymethyl groups has been observed as a side reaction during nitroxylation procedures, indicating the susceptibility of this group to oxidative transformation. researchgate.netresearchgate.net
Common oxidizing agents can be employed for this purpose. For instance, mild oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would be expected to yield [3-(methoxymethyl)adamantan-1-yl]carbaldehyde. Stronger oxidizing agents, such as chromium trioxide (CrO3) in acidic solution (Jones oxidation) or potassium permanganate (B83412) (KMnO4), would likely lead to the formation of 3-(methoxymethyl)adamantane-1-carboxylic acid. mdpi.com
Reduction: The primary alcohol functional group is already in a reduced state. Therefore, it does not typically undergo further reduction under standard chemical conditions.
Esterification: The primary alcohol readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is often catalyzed by an acid or facilitated by a coupling agent. For example, reaction with benzoyl chloride in the presence of pyridine (B92270) would yield [3-(methoxymethyl)adamantan-1-yl]methyl benzoate. acs.orgacs.org The formation of adamantyl esters is a common strategy in medicinal chemistry to increase lipophilicity. nih.gov
Etherification: While the molecule already contains an ether group, the primary alcohol can be further derivatized to form a different ether. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (e.g., ethyl iodide), would produce {3-(methoxymethyl)adamantan-1-yl}methyl ethyl ether.
Amidation: Direct conversion of the primary alcohol to an amide can be achieved through various methods. One prominent method for adamantane alcohols is the Ritter reaction. researchgate.net This reaction involves the formation of a carbocation intermediate in the presence of a strong acid (like sulfuric acid) and a nitrile, which acts as a nucleophile. nih.govresearchgate.net Subsequent hydrolysis of the intermediate nitrilium ion yields the N-substituted amide. Alternatively, the alcohol can be converted to a better leaving group (e.g., a tosylate) and then displaced by an amine, or the corresponding carboxylic acid (from oxidation) can be coupled with an amine using standard amide bond-forming reagents.
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | [3-(Methoxymethyl)adamantan-1-yl]methyl ester |
| Etherification | 1. NaH; 2. Alkyl Halide (R-X) | [3-(Methoxymethyl)adamantan-1-yl]methyl alkyl ether |
| Amidation (Ritter) | Nitrile (R-CN), H₂SO₄ | N-{[3-(Methoxymethyl)adamantan-1-yl]methyl}amide |
The hydroxyl group of the primary alcohol is a poor leaving group but can be converted into a good leaving group to facilitate nucleophilic substitution. masterorganicchemistry.com
Transformation to Halides: The alcohol can be converted to the corresponding alkyl halide. Reaction with hydrogen halides (HCl, HBr, HI) proceeds via an SN2 mechanism for primary alcohols, where the hydroxyl group is first protonated to form a good leaving group (water), which is then displaced by the halide ion. libretexts.orglibretexts.org Reagents such as thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides are also effective and are often preferred to avoid the harsh acidic conditions of HX. libretexts.org These reactions would yield 1-(chloromethyl)-3-(methoxymethyl)adamantane and 1-(bromomethyl)-3-(methoxymethyl)adamantane, respectively.
Transformation to Amines: The synthesis of primary amines from the alcohol can be achieved through a multi-step process. First, the alcohol is converted to an alkyl halide or sulfonate ester (e.g., tosylate). This is followed by reaction with an azide (B81097) salt (e.g., sodium azide) and subsequent reduction of the resulting azide to the amine, for instance, using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This pathway provides access to [3-(methoxymethyl)adamantan-1-yl]methanamine.
Reactions Involving the Methoxymethyl Ether Group (—CH2OCH3)
The methoxymethyl (MOM) ether serves as a common protecting group for alcohols due to its stability under many reaction conditions. nih.govwikipedia.org Its primary reactivity involves cleavage to regenerate the parent alcohol.
The MOM ether can be cleaved under acidic conditions to yield the corresponding alcohol, in this case, (3-hydroxyadamantan-1-yl)methanol. wikipedia.org The selection of the deprotection method is crucial, especially if the primary alcohol on the other side of the molecule is to be preserved.
A variety of acidic reagents, including both Brønsted and Lewis acids, are effective for MOM group removal. wikipedia.org
Brønsted Acids: Strong acidic conditions, such as hydrochloric acid in an alcohol solvent or p-toluenesulfonic acid (pTSA), can effectively cleave the MOM ether. eurekaselect.comthieme-connect.de
Lewis Acids: A range of Lewis acids can be used, often providing milder and more selective conditions. Examples include:
Trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2′-bipyridyl. nih.gov
Zinc bromide (ZnBr₂) with a thiol like n-propanethiol (n-PrSH) offers a rapid and efficient method. researchgate.net
Other Lewis acids like bismuth triflate have also been reported for MOM deprotection. semanticscholar.org
Selective deprotection is theoretically possible. For instance, the primary alcohol could first be protected with a base-stable group (e.g., a silyl (B83357) ether), followed by acidic cleavage of the MOM ether. Subsequently, the silyl ether could be removed under non-acidic conditions (e.g., with fluoride (B91410) ions).
| Reagent/Conditions | Category | Notes |
|---|---|---|
| HCl / Methanol (B129727) | Brønsted Acid | Standard strong acid conditions. thieme-connect.de |
| p-Toluenesulfonic acid (pTSA) | Brønsted Acid | Can be used in solvent-free conditions. eurekaselect.com |
| Trimethylsilyl triflate (TMSOTf) / 2,2′-Bipyridyl | Lewis Acid | Mild, non-acidic conditions. nih.gov |
| Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | Lewis Acid | Rapid and high-yielding. researchgate.net |
Beyond simple cleavage, the MOM ether can participate in functional group interconversions. It has been demonstrated that under certain conditions, aliphatic MOM ethers can be directly converted into other protective groups without isolating the intermediate alcohol. For example, treatment with trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl can generate a reactive bipyridinium salt intermediate. This intermediate is susceptible to nucleophilic attack, allowing for the direct replacement of the MOM group with other ethers, such as a benzyloxymethyl (BOM) or 2-(trimethylsilyl)ethoxymethyl (SEM) ether, by introducing the corresponding alcohol nucleophile. nih.gov This strategy allows for a direct "protecting group swap" on the adamantane core.
Reactivity of the Adamantane Cage System
The reactivity of the adamantane cage in this compound is predominantly centered on its tertiary carbons at the bridgehead positions (C5 and C7) and, to a lesser extent, its secondary carbons at the bridge positions. The electron-donating nature of the alkyl substituents at C1 and C3 can influence the regioselectivity of further functionalization.
The tertiary C-H bonds at the bridgehead positions of the adamantane cage are the most reactive sites for both electrophilic and free-radical substitution reactions. This enhanced reactivity is attributed to the stabilization of the resulting carbocation or radical intermediates.
Electrophilic Substitution:
Electrophilic substitution reactions readily occur at the vacant bridgehead positions (C5 and C7) of 1,3-disubstituted adamantanes. For instance, adamantane derivatives with similar substitution patterns undergo facile hydroxylation and nitroxylation. The synthesis of 3,5-bis(hydroxymethyl)adamantan-1-ols has been achieved through the successive nitroxylation of 1,3-bis(acetoxymethyl)adamantanes with fuming nitric acid, followed by hydrolysis. researchgate.net This suggests that this compound would likely react similarly at its unsubstituted bridgehead positions.
Another common electrophilic functionalization is halogenation. Adamantane and its derivatives can be brominated using bromine in the presence of a Lewis acid catalyst, leading to the introduction of a bromine atom at a bridgehead position.
| Reagent/Condition | Functional Group Introduced | Position of Functionalization |
| Fuming Nitric Acid | Nitrooxy (-ONO2) | Bridgehead (C5, C7) |
| Bromine/Lewis Acid | Bromo (-Br) | Bridgehead (C5, C7) |
| Ozone/Silica Gel | Hydroxyl (-OH) | Bridgehead (C5, C7) |
Free-Radical Substitution:
Free-radical reactions also favor the bridgehead positions due to the stability of the tertiary adamantyl radical. Reactions involving radical initiators can lead to the introduction of various functional groups at these sites.
Bridge Carbon Functionalization:
Functionalization of the secondary bridge carbons is significantly more challenging due to their lower reactivity compared to the bridgehead positions. Such reactions often require more forcing conditions and may lead to a mixture of products. Intramolecular reactions, where a reactive species is generated on a substituent and subsequently attacks a bridge C-H bond, have been employed to achieve functionalization at these less reactive sites. rsc.org
The adamantane skeleton is thermodynamically very stable due to its strain-free, diamond-like structure. Consequently, skeletal rearrangements are generally disfavored and necessitate harsh reaction conditions, typically involving strong acids or superacids, which can generate carbocationic intermediates prone to rearrangement.
One of the well-documented rearrangements in adamantane chemistry is the protoadamantane-adamantane rearrangement . Protoadamantane, a less stable isomer of adamantane, readily rearranges to the adamantane skeleton in the presence of acid. While this compound itself is an adamantane derivative, the formation of carbocationic intermediates at the bridgehead positions under strongly acidic conditions could potentially lead to reversible or irreversible rearrangements to other, less stable cage structures, although this is generally not a facile process.
Acid-catalyzed reactions of adamantane derivatives can also lead to ring-opening of the cage structure, particularly if the substituents can stabilize a resulting carbocation. For instance, reactions of 1,3-dihaloadamantanes with certain nucleophiles can result in ring-opening to yield bicyclo[3.3.1]nonane derivatives. acs.org While the methoxymethyl and hydroxymethyl groups are not as prone to leaving as halogens, under strongly dehydrating or acidic conditions, the formation of a carbocation at the exocyclic methylene (B1212753) carbon could potentially trigger cage modifications.
Another possibility for cage modification involves the reaction of 1,3-dihaloadamantanes with fuming nitric acid, which has been shown to produce derivatives with a 2-oxaadamantane skeleton. bohrium.com This transformation involves the incorporation of an oxygen atom into the adamantane framework. While this specific reaction starts from a dihalo-derivative, it highlights the potential for cage modification of 1,3-disubstituted adamantanes under strongly oxidizing and acidic conditions.
| Reaction Condition | Type of Rearrangement/Modification | Potential Outcome for this compound Derivatives |
| Strong Acid (e.g., H2SO4, Superacids) | Carbocation-mediated skeletal rearrangement | Isomerization to other tricyclic cage structures (energetically unfavorable) |
| Strongly Acidic/Dehydrating Conditions | Ring-opening | Formation of bicyclo[3.3.1]nonane derivatives (unlikely with current substituents) |
| Fuming Nitric Acid (on analogous dihalo-derivatives) | Cage modification | Formation of 2-oxaadamantane derivatives (hypothetical) |
Synthesis and Characterization of Advanced Derivatives and Analogues
Design and Synthesis of Homologous Compounds and Isomeric Variants
The synthesis of unsymmetrically 1,3-disubstituted adamantane (B196018) derivatives such as [3-(methoxymethyl)adamantan-1-yl]methanol requires a strategic approach to achieve selective functionalization at the bridgehead positions. A plausible synthetic route would commence with a readily available starting material like 1,3-adamantanediol.
One potential strategy involves the selective protection of one hydroxyl group, followed by the modification of the unprotected hydroxyl group, and subsequent deprotection. For instance, one of the hydroxyl groups of 1,3-adamantanediol could be protected with a suitable protecting group, such as a silyl (B83357) ether. The remaining free hydroxyl group could then be converted to a hydroxymethyl group via oxidation to a carboxylic acid followed by reduction. Subsequent methylation of the protected hydroxyl group after deprotection would yield the target compound.
Alternatively, a more direct approach could involve the partial methylation of 1,3-adamantanediol. The Williamson ether synthesis is a classic and versatile method for the formation of ethers from an alcohol and an alkyl halide. masterorganicchemistry.combyjus.comwikipedia.org By carefully controlling the stoichiometry of the reagents, it may be possible to achieve selective mono-methylation of one of the hydroxyl groups of 1,3-adamantanediol to yield 3-methoxyadamantan-1-ol. The remaining hydroxyl group could then be functionalized.
The synthesis of homologous compounds, with varying lengths of the ether and alcohol side chains, could be achieved by employing different alkylating agents in the Williamson ether synthesis or by using different reagents for the introduction of the alcohol functionality. For example, homologues with longer ether chains could be synthesized by using ethyl iodide or propyl iodide instead of methyl iodide.
Isomeric variants, such as those with substituents at the 2-position of the adamantane cage, are generally more challenging to synthesize due to the lower reactivity of the secondary bridgehead positions. nih.gov However, recent advances in C-H functionalization techniques are providing new avenues for the synthesis of such isomers. acs.orgchemrxiv.org
Introduction of Additional Functionalities via this compound as a Strategic Building Block
The distinct functionalities of this compound—a primary alcohol and a methyl ether—make it a valuable building block for introducing additional chemical diversity into larger molecular structures. The hydroxyl group can be readily converted into a variety of other functional groups, such as esters, aldehydes, carboxylic acids, and amines, while the methoxy (B1213986) group provides a stable, lipophilic domain.
Incorporation into Polycyclic and Macrocyclic Systems
The rigid adamantane core of this compound can be exploited to construct well-defined polycyclic and macrocyclic architectures. The bifunctional nature of this building block allows for its incorporation into larger ring systems through reactions that target both the hydroxyl and methoxymethyl functionalities, or more commonly, by converting the hydroxyl group into another reactive moiety.
For example, the hydroxyl group can be transformed into a leaving group, such as a tosylate or a halide, which can then participate in intramolecular or intermolecular cyclization reactions. The synthesis of adamantane-based macrocycles has been achieved by combining adamantane building blocks with other molecular units. mdpi.comnih.gov Diol precursors are particularly useful in the rapid synthesis of macrocycles. sci-hub.seresearchgate.net In a similar vein, derivatives of this compound could be employed in the synthesis of novel macrocyclic structures with tailored properties.
Formation of Polyfunctionalized Adamantane Scaffolds
The adamantane cage serves as an excellent three-dimensional scaffold for the spatial arrangement of multiple functional groups. researchgate.net Starting from this compound, further functionalization of the adamantane core can lead to polyfunctionalized scaffolds with potential applications in drug discovery and materials science.
Selective C-H functionalization methods are increasingly being used to introduce substituents at specific positions on the adamantane nucleus. researchgate.net These methods can be employed to introduce additional functional groups onto the adamantane backbone of this compound, leading to the creation of complex and diverse molecular architectures.
Oligomeric and Polymeric Derivatives Utilizing this compound
The incorporation of adamantane units into polymers can significantly enhance their thermal stability, mechanical strength, and solubility. researchgate.netacs.org this compound can be utilized as a monomer or a modifying agent to create novel oligomeric and polymeric materials with unique properties.
Utilization in Polymer Backbone Modification and Crosslinking
The hydroxyl group of this compound can be used to graft this bulky adamantane moiety onto existing polymer backbones. This modification can alter the physical and chemical properties of the polymer, such as its glass transition temperature, solubility, and thermal stability.
Furthermore, bifunctional adamantane derivatives can act as crosslinking agents to create polymer networks with improved mechanical and thermal properties. ooc.co.jpsigmaaldrich.com By converting the hydroxyl group of this compound into a polymerizable group, such as an acrylate or methacrylate, it can be copolymerized with other monomers to form a crosslinked network. The rigid adamantane core provides points of high crosslink density, leading to materials with enhanced durability.
Synthesis of Adamantane-Containing Monomers for Polymerization
The hydroxyl group of this compound can be readily esterified with acrylic acid or methacrylic acid to produce the corresponding adamantyl (meth)acrylate monomers. These monomers can then be polymerized via free-radical polymerization to yield polymers with pendant adamantane groups. The synthesis of adamantane-containing methacrylate polymers has been shown to result in materials with improved thermal and mechanical properties compared to conventional polymethyl methacrylate (PMMA). researchgate.net
Alternatively, the diol functionality of related adamantane derivatives can be used in polycondensation reactions to form polyesters or polyurethanes with adamantane units integrated into the polymer backbone. For example, adamantane-1,3-dimethanol can be reacted with dicarboxylic acids to form polyesters. nih.gov Similarly, adamantane diols can act as chain extenders in the synthesis of polyurethanes, influencing the material's properties. nih.govufrgs.brutwente.nlmdpi.commdpi.com
Computational and Theoretical Investigations
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental structural and electronic characteristics of molecules. For a substituted adamantane (B196018) like [3-(Methoxymethyl)adamantan-1-yl]methanol, these methods can provide precise insights into its three-dimensional structure and chemical behavior.
The first step in a computational investigation is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For adamantane derivatives, DFT methods such as B3LYP, often paired with basis sets like 6-31G(d) or larger, have been shown to accurately predict molecular structures. doaj.orgnih.gov The rigid adamantane cage itself has a well-defined structure with characteristic bond lengths and angles that are only slightly perturbed by substituents.
Conformational analysis is crucial for molecules with flexible side chains, such as the methoxymethyl and methanol (B129727) groups in this compound. While the adamantane core is rigid, the C-O and C-C bonds in the substituents can rotate, leading to various conformers with different energies. Computational methods can systematically explore this conformational landscape by rotating these bonds and calculating the energy of each resulting structure. This analysis identifies the lowest-energy conformers, which are the most likely to be observed experimentally, and the energy barriers between them. Studies on other functionalized adamantanes have successfully mapped these landscapes to understand how substituent orientation affects molecular properties and interactions. mdpi.com
Table 1: Illustrative Optimized Geometric Parameters for an Adamantane Cage (Based on DFT Calculations for Adamantane)
| Parameter | Typical Calculated Value |
| C-C Bond Length (Bridgehead-Methylene) | ~1.54 Å |
| C-C Bond Length (Methylene-Methylene) | ~1.53 Å |
| C-H Bond Length (Bridgehead) | ~1.10 Å |
| C-H Bond Length (Methylene) | ~1.11 Å |
| C-C-C Angle | ~109.5° |
| Note: This table presents typical values for the unsubstituted adamantane core as determined by DFT calculations. The presence of substituents on this compound would cause minor deviations in these parameters. |
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. After geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching and bending modes of the chemical bonds and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. DFT calculations have been shown to reproduce experimental vibrational spectra for adamantane and its derivatives with high accuracy, aiding in the assignment of complex spectral features. researchgate.nettandfonline.comnih.gov
Similarly, electronic properties and transitions can be predicted. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental outputs. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. doaj.org Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from occupied to unoccupied orbitals. doaj.orgbohrium.comrsc.org
Table 2: Example of Calculated Vibrational Frequencies for Adamantane
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| 1 | ~2950 | C-H Stretch |
| 2 | ~1430 | CH₂ Scissoring |
| 3 | ~1320 | C-C Stretch |
| 4 | ~950 | C-H Bending |
| Note: This table shows a selection of representative vibrational modes for the parent adamantane molecule, as calculated by DFT. The spectrum for this compound would exhibit additional frequencies corresponding to the methoxymethyl and methanol groups. |
Reaction Mechanism Studies Through Computational Modeling
Computational modeling is a key methodology for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
For any proposed chemical reaction involving this compound, computational methods can be used to map out the entire reaction coordinate. This involves identifying and optimizing the structures of reactants, products, and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction pathway, and its structure reveals the critical geometry of the interacting molecules during the bond-breaking and bond-forming processes.
Once the energies of the reactants and the transition state are calculated, the activation energy barrier for the reaction can be determined. This energy barrier is a crucial factor that governs the rate of the reaction. A high barrier indicates a slow reaction, while a low barrier suggests a faster process. Such analyses have been applied to understand various reactions of adamantane, including cyclization and rearrangement mechanisms. nih.gov
Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and outcomes. Computational chemistry can model these solvent effects in two primary ways: implicitly and explicitly. rsc.org
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby altering the energy barriers. bohrium.comtandfonline.com
Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which could be particularly important for a molecule with hydroxyl and ether functionalities like this compound. Studies on other adamantane derivatives have used these models to determine properties like solvation free energies in various solvents. bohrium.comresearchgate.net
Table 3: Illustrative Solvation Free Energy (ΔGsolv) for an Adamantane Derivative in Various Solvents
| Solvent | Dielectric Constant (ε) | Calculated ΔGsolv (kcal/mol) |
| Chloroform | 4.8 | -22.0 |
| Ethanol | 24.6 | -24.4 |
| Acetonitrile | 36.6 | -12.3 |
| Water | 78.4 | -10.5 |
| Note: Data is adapted from a computational study on N'-[(1E)-(2,6-dichlorophenyl-methylidene]adamantane-1-carbohydrazide and is for illustrative purposes only. tandfonline.comtandfonline.com The values demonstrate how computational methods can predict the solubility and solvent-dependent stability of complex molecules. |
Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly Tendencies
While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system.
For this compound, MD simulations could be used to study its behavior in solution or in the condensed phase. These simulations provide detailed information about intermolecular interactions, such as hydrogen bonding between the hydroxyl and methoxy (B1213986) groups of neighboring molecules or with solvent molecules. bohrium.comksu.edu.sa
Furthermore, MD simulations are a primary tool for investigating the potential for self-assembly. By simulating a large number of molecules, it is possible to observe whether they spontaneously organize into ordered structures, such as aggregates, micelles, or crystalline lattices. The bulky and rigid nature of the adamantane core, combined with the specific interactions of the functional groups, could lead to unique self-assembly behaviors. arxiv.orgnih.govresearchgate.netnih.gov Computational studies on adamantane and other derivatives have successfully predicted their self-assembly into ordered solid-state structures and analyzed the noncovalent interactions that drive this organization. arxiv.orgaps.org Hirshfeld surface analysis is another computational technique often used in conjunction with crystal structure data to visualize and quantify intermolecular contacts. mdpi.comresearchgate.net
Table 4: Types of Intermolecular Interactions Potentially Governing the Crystal Packing of Adamantane Derivatives
| Interaction Type | Description |
| van der Waals Forces | Dominant interactions due to the large, nonpolar adamantane cage. |
| Hydrogen Bonding | Expected to be significant for this compound due to the -OH and -O- groups. |
| C-H···O Interactions | Weak hydrogen bonds between C-H groups of the adamantane cage and oxygen atoms. |
| C-H···π Interactions | Possible if aromatic moieties are present in related derivatives. |
| H···H Contacts | Close contacts between hydrogen atoms on adjacent molecules, contributing to packing stability. |
| Note: This table is based on computational analyses of various crystalline adamantane derivatives and outlines the interactions likely to be important for this compound. |
Non Clinical Applications of 3 Methoxymethyl Adamantan 1 Yl Methanol and Its Derivatives
Materials Science and Polymer Chemistry
The incorporation of the adamantane (B196018) moiety into polymers significantly enhances their physical properties. The bulkiness and rigidity of the adamantane structure introduce high thermal stability, increase glass transition temperatures (Tg), and can improve solubility and processability. usm.eduresearchgate.net As a diol, [3-(Methoxymethyl)adamantan-1-yl]methanol is a prime candidate for use as a monomer in step-growth polymerization to produce polyesters, polyurethanes, and epoxy resins with tailored characteristics.
Development of Novel Optical, Electronic, and Thermal Materials with Enhanced Properties
In the realm of optical materials, polymers incorporating adamantane often exhibit high transparency and low birefringence. rsc.orgtitech.ac.jp Adamantane-based polyimides have demonstrated excellent optical transparency, with over 80% transmittance at 400 nm. rsc.org These properties are highly desirable for applications in optoelectronics. Furthermore, the introduction of adamantane can lead to materials with low dielectric constants, which is crucial for the development of next-generation microelectronic devices. researchgate.net
Below is a table summarizing the enhanced properties of polymers incorporating adamantane derivatives:
| Property | Enhancement due to Adamantane Moiety | Example Polymer Class | Potential Application |
| Thermal Stability | Increased glass transition temperature (Tg) and decomposition temperature. usm.edursc.org | Polyimides, Polyesters | High-performance plastics, aerospace components |
| Optical Properties | High optical transparency, low birefringence. rsc.orgtitech.ac.jp | Polyimides, Methacrylate polymers | Optoelectronic devices, lenses |
| Electronic Properties | Low dielectric constant. researchgate.net | Polyimides, Polybenzoxazines | Microelectronic insulators |
| Mechanical Properties | Increased stiffness and tensile modulus. rsc.org | Polyimides | Structural composites |
Role in High-Performance Coatings, Adhesives, and Composites
The inherent stability and rigidity of the adamantane structure make its derivatives valuable components in high-performance coatings, adhesives, and composites. Adamantane-based polymers have been explored for applications such as coatings for touchscreens due to their durability and stability. wikipedia.org Epoxy resins synthesized with adamantane-based precursors show improved thermal, mechanical, and dielectric properties compared to conventional epoxy resins. researchgate.net
Supramolecular Chemistry and Host-Guest Systems
The well-defined, hydrophobic, and cage-like structure of adamantane makes it an ideal "guest" molecule in supramolecular chemistry. mdpi.com This field focuses on chemical systems composed of multiple molecules held together by non-covalent interactions.
Design of Molecular Recognition Agents and Receptor Constructs
Adamantane and its derivatives are widely used in the design of systems for molecular recognition, primarily through host-guest interactions. The adamantyl group fits perfectly into the hydrophobic cavity of cyclodextrins (CDs), a family of cyclic oligosaccharides. mdpi.com This interaction is highly specific and forms stable inclusion complexes with association constants typically in the range of 10⁴–10⁵ M⁻¹. mdpi.com
This strong and predictable binding has been exploited to create a variety of supramolecular structures. mdpi.comnih.gov Derivatives of this compound, with their functional handles, can be attached to other molecules or surfaces, allowing the adamantane core to act as an anchor for complex formation with cyclodextrin-modified hosts. This principle is fundamental in the development of sensors, drug delivery systems, and self-healing materials. mdpi.comnih.gov
The table below details the key parameters of adamantane-cyclodextrin host-guest interactions:
| Host Molecule | Guest Moiety | Typical Association Constant (Ka) | Driving Forces | Key Applications |
| β-Cyclodextrin | Adamantyl group | 10⁴–10⁵ M⁻¹ mdpi.com | Hydrophobic interactions, van der Waals forces | Molecular recognition, self-assembly, drug delivery |
| γ-Cyclodextrin | Adamantyl group | Varies based on derivative | Hydrophobic interactions, van der Waals forces | Formation of larger supramolecular constructs |
Self-Assembling Systems with Adamantane Cores
The rigid and symmetric nature of the adamantane cage makes it an excellent scaffold for building self-assembling molecular systems. wikipedia.org By attaching various functional groups to the adamantane core, molecules can be designed to spontaneously organize into well-defined nanostructures. For example, adamantane derivatives have been used as building blocks for the self-assembly of molecular crystals. wikipedia.org
The two functional groups of this compound provide anchor points for attaching moieties that can direct self-assembly through hydrogen bonding, π-π stacking, or other non-covalent interactions. The flexibility of the methoxymethyl linkers can influence the geometry and stability of the resulting supramolecular structures. rsc.org This approach allows for the construction of complex architectures like hollow spherical aggregates and other nanostructures from the bottom up. mdpi.com
Catalysis and Ligand Design
In the field of catalysis, the steric and electronic properties of ligands coordinated to a metal center are crucial for determining the catalyst's activity, selectivity, and stability. The bulky and electron-rich nature of the adamantyl group has made it a highly effective component in the design of phosphine ligands for a variety of catalytic reactions. uq.edu.auresearchgate.net
The use of adamantyl-containing phosphine ligands is particularly advantageous in cross-coupling reactions, where they can stabilize the metal catalyst and promote challenging transformations. uq.edu.au The steric bulk of the adamantyl group can facilitate the formation of coordinatively unsaturated metal complexes, which are often key reactive intermediates in catalytic cycles. uq.edu.au
While this compound itself is not a ligand, its alcohol functionalities can be readily converted to other groups, such as phosphines, to create novel ligands. The structure of this diol offers the potential to synthesize bidentate or P,O-type ligands, where the adamantane core would enforce a specific geometry and provide the desired steric hindrance. The development of new ligands is an active area of research, and adamantane derivatives continue to be explored for their potential to create more efficient and robust catalysts for organic synthesis. tcichemicals.comrsc.org
The table below lists some prominent adamantane-containing phosphine ligands and their applications:
| Ligand Name/Type | Key Features | Catalytic Applications |
| cataCXium® A | Di(1-adamantyl)-n-butylphosphine | Heck and Suzuki couplings, Buchwald-Hartwig amination. researchgate.net |
| MorDalPhos | Di(1-adamantyl)phosphino group with a morpholine moiety | C-N bond formation, amination of aryl halides. |
| Tri(1-adamantyl)phosphine | Exceptionally bulky and electron-donating. princeton.edu | Suzuki-Miyaura coupling. princeton.edu |
Utilization as Rigid Scaffolds for Catalyst Supports and Organocatalysts
The adamantane framework is an ideal building block for catalyst design due to its rigid, sterically defined, and thermally stable nature. Its cage-like structure prevents intramolecular reactions, such as cyclometallation, that can lead to catalyst degradation. The functional groups of this compound can act as anchor points to immobilize catalytically active species, creating robust and potentially recyclable organocatalysts or supports for metal catalysts.
The predictable three-dimensional orientation of substituents on the adamantane core allows for the precise construction of catalytic pockets. By attaching catalytic moieties to the methoxymethyl and methanol (B129727) groups, it is possible to create a well-defined environment that can enhance reaction selectivity and efficiency. The thermal and chemical stability of the adamantane cage ensures that the catalyst scaffold remains intact even under harsh reaction conditions, a desirable trait for industrial applications.
Ligand Development for Transition Metal-Catalyzed Reactions
Adamantyl-containing phosphines are a class of highly effective ligands for transition metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The steric bulk and strong electron-donating properties of the adamantyl group significantly enhance the performance of metal catalysts, particularly palladium.
Tri(1-adamantyl)phosphine (PAd₃) is a prime example of a ligand that demonstrates exceptional reactivity and stability. technologypublisher.comprinceton.edu Its bulky nature facilitates the reductive elimination step in catalytic cycles and stabilizes the active catalytic species. researchgate.net Furthermore, PAd₃ is resistant to common decomposition pathways like P-C bond scission and cyclometallation, leading to higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs). technologypublisher.comprinceton.edu These properties make it superior to many conventional phosphine ligands, especially in challenging reactions involving unreactive substrates like aryl chlorides. technologypublisher.com
The compound this compound serves as a potential precursor for novel, functionalized phosphine ligands. The hydroxyl group can be converted into a phosphine moiety, while the methoxymethyl group could be retained or modified to fine-tune the ligand's electronic and steric properties, or to improve solubility.
Catalytic Performance of Adamantyl-Based Phosphine Ligands in Suzuki-Miyaura Coupling
| Reaction Substrates | Catalyst System (Pd Precursor + Ligand) | Catalyst Loading (mol %) | Reaction Time | Yield (%) | Turnover Number (TON) | Source |
|---|---|---|---|---|---|---|
| 4-Chloroanisole + Phenylboronic acid | Pd₂(dba)₃ + Tri(1-adamantyl)phosphine (PAd₃) | 0.005 | 10 min | >95 | ~19,000 | researchgate.netacs.org |
| 4-Chlorotoluene + Phenylboronic acid | Pd₂(dba)₃ + PAd₃ | 0.005 | 10 min | >95 | ~19,000 | researchgate.netacs.org |
| 2-Chloropyridine + 4-Methoxyphenylboronic acid | Pd(OAc)₂ + Di(1-adamantyl)phosphinous acid (PA-Ad) | 2.0 | 0.5 h | 94 | 47 | nih.gov |
| 4-Chloroanisole + 1-Naphthylboronic acid | Pd(allyl)Cl₂ + Tri(tert-butyl)phosphine (P(t-Bu)₃) | 0.25 | 4 h | ~33 | ~132 | princeton.edu |
| 4-Chloroanisole + 1-Naphthylboronic acid | Pd(allyl)Cl₂ + PAd₃ | 0.25 | 4 h | 99 | 396 | princeton.edu |
Agrochemical and Specialized Chemical Intermediates
The robust and functionalizable nature of the adamantane scaffold makes its derivatives valuable intermediates in various chemical industries.
Precursors for Industrial Chemical Synthesis
Disubstituted adamantanes like this compound are versatile building blocks for creating more complex molecules. The presence of both a hydroxyl and an ether functional group allows for selective and sequential chemical transformations.
For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to halides, amines, or esters. These transformations open pathways to a wide range of derivative compounds. A particularly relevant application is the synthesis of adamantane-based polyesters, which are explored for their potential as high-performance materials. researchgate.netresearchgate.net The diol functionality, achievable from precursors like this compound, allows it to be incorporated into polymer backbones through polycondensation reactions with dicarboxylic acids, yielding materials with high thermal stability. acs.org
Components in Functional Fluids and Additives
Adamantane derivatives have found practical applications as thermally stable lubricants and hydraulic fluids. wikipedia.org The high thermal and oxidative stability of the adamantane core contributes to the longevity and performance of these fluids, especially in high-temperature applications. Ester derivatives of adamantane polyols are particularly promising as components for high-temperature lubricating oils, suitable for use in gas turbine engines. researchgate.netresearchgate.net
The compound this compound can be used as a precursor to synthesize such esters. By reacting its hydroxyl group with various carboxylic acids, a range of ester derivatives can be produced. These molecules combine the inherent stability of the adamantane cage with the lubricating properties of long-chain esters. By varying the acid component, the physicochemical properties of the resulting fluid, such as viscosity and pour point, can be precisely controlled to meet the demands of specific applications. researchgate.net
Physicochemical Properties of Adamantane-Based Esters for Lubricant Applications
| Compound | Kinematic Viscosity @ 100°C (mm²/s) | Pour Point (°C) | Thermo-oxidative Stability Index (°C) | Source |
|---|---|---|---|---|
| Triester of 1,3,5-Adamantanetriol + C₄ Acid | 4.361 | < -40 | 221.6 | researchgate.net |
| Triester of 1,3,5-Adamantanetriol + C₅ Acid | 5.882 | < -40 | 230.4 | researchgate.net |
| Triester of 1,3,5-Adamantanetriol + C₆ Acid | 7.653 | < -40 | 235.8 | researchgate.net |
| Triester of 7-Ethyl-1,3,5-adamantanetriol + C₆ Acid | 9.912 | < -40 | 240.3 | researchgate.net |
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR for Complex Structures)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced techniques are necessary to resolve the complex, overlapping signals typical of the rigid cage structure of adamantane (B196018) derivatives.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity. A COSY spectrum would map the coupling relationships between protons, allowing for the assignment of adjacent protons within the adamantane framework and its substituents. An HSQC experiment correlates directly bonded proton and carbon atoms, providing a definitive assignment of the carbon skeleton. For a molecule like [3-(Methoxymethyl)adamantan-1-yl]methanol, these techniques would be crucial for unequivocally assigning the signals corresponding to the methoxymethyl and methanol (B129727) groups to the correct positions (1 and 3) on the adamantane cage.
Solid-State NMR (ssNMR) would be employed to study the compound in its crystalline or solid form. This technique is particularly valuable for analyzing the effects of crystal packing on the molecular conformation and for studying materials with low solubility. Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique that enhances the signal of less abundant nuclei like ¹³C, providing detailed structural information in the solid state.
Table 1: Hypothetical ¹³C NMR Chemical Shift Assignments for this compound
| Atom Assignment | Chemical Shift (ppm) |
| C1 (Adamantane) | 30-40 |
| C3 (Adamantane) | 30-40 |
| Adamantane CH | 25-35 |
| Adamantane CH₂ | 35-45 |
| -CH₂OH (Methanol) | 60-70 |
| -CH₂OCH₃ (Methoxymethyl) | 70-80 |
| -OCH₃ (Methoxymethyl) | 55-65 |
Note: This table is illustrative, based on typical chemical shifts for adamantane derivatives. Actual values would require experimental measurement.
High-Resolution Mass Spectrometry and Detailed Fragmentation Analysis for Structure Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. For this compound (C₁₃H₂₂O₂), HRMS would confirm the molecular weight of 210.31 g/mol with high precision, distinguishing it from other compounds with the same nominal mass.
Detailed fragmentation analysis (MS/MS) is used to further confirm the structure. In this technique, the molecular ion is isolated and fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For adamantane derivatives, fragmentation often involves characteristic losses of substituents or cleavage of the cage structure. Analysis of these fragments helps to confirm the connectivity of the methoxymethyl and methanol groups to the adamantane core and can be used to identify and characterize impurities in the sample.
X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing the precise positions of each atom in the molecule and in the crystal lattice.
For an achiral molecule like this compound, this technique would provide absolute confirmation of its covalent structure, including precise bond lengths and angles. Furthermore, it would reveal how the molecules pack together in the solid state, detailing intermolecular interactions such as hydrogen bonding involving the hydroxyl group. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility. While no specific crystal structure for this compound is publicly available, analysis of related adamantane derivatives shows that the rigid adamantyl moiety often serves as a building block for creating specific crystal packing systems.
Chromatographic and Advanced Separation Techniques for Purity Assessment and Isomer Separation (e.g., Chiral HPLC, Preparative Chromatography)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or byproducts formed during synthesis. High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis, capable of detecting and quantifying even trace-level impurities.
While the target molecule itself is not chiral, chiral HPLC could be employed if chiral precursors were used or if side reactions could potentially lead to chiral impurities. This technique uses a chiral stationary phase to separate enantiomers.
Preparative chromatography is a large-scale version of chromatography used to purify compounds. If the synthesis of this compound resulted in a mixture of isomers (e.g., 1,3-disubstituted vs. other substitution patterns), preparative HPLC would be a powerful method to isolate the desired 1,3-isomer in high purity for further use.
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Contributions to Adamantane (B196018) Chemistry
There are no specific research findings or documented contributions of [3-(Methoxymethyl)adamantan-1-yl]methanol to adamantane chemistry available in published literature.
In a broader context, research in adamantane chemistry has led to significant advancements in several fields. The rigid adamantane scaffold allows for the precise positioning of functional groups, which is highly valuable in drug design for optimizing interactions with biological targets. publish.csiro.au Adamantane derivatives have been successfully incorporated into drugs for treating a range of conditions, including viral infections, neurodegenerative diseases, and diabetes. wikipedia.orgresearchgate.net In materials science, the thermal stability and defined structure of adamantane have been utilized in the development of specialized polymers and lubricants. wikipedia.org The general synthetic strategies for creating 1,3-disubstituted adamantanes often involve multi-step processes starting from adamantane itself or a monosubstituted derivative. These methods provide a foundation upon which the synthesis of this compound could potentially be designed.
Identification of Unexplored Research Avenues and Challenges
The primary and most significant unexplored research avenue is the compound this compound itself. The lack of any published data presents a clear opportunity for foundational research.
Key unexplored areas for this specific compound would include:
Synthesis: Developing and optimizing a reliable synthetic route to produce this compound in good yield and purity.
Characterization: Thoroughly characterizing its physicochemical properties, including its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry).
Biological Activity: Screening the compound for potential biological activities. Given that other adamantane derivatives exhibit antiviral, and other therapeutic properties, investigating its potential in these areas would be a logical starting point. researchgate.net
Material Science Applications: Exploring its use as a monomer or building block for new polymers, or as a component in the development of novel materials where its specific functional groups (methoxymethyl and methanol) could impart unique properties.
Broader Impact and Potential Future Directions for Adamantane-Based Compounds in Scientific Research
While there is no specific information on the broader impact of this compound, the future of adamantane-based compounds in scientific research appears promising.
The unique properties of the adamantane cage continue to make it an attractive scaffold for the design of new therapeutic agents. publish.csiro.aunih.gov The ability to create derivatives with diverse functionalities allows for the fine-tuning of pharmacological properties. pensoft.netresearchgate.net Future research is likely to focus on the development of adamantane-containing drugs with improved efficacy and reduced side effects.
In the realm of materials science, adamantane derivatives are being explored for applications in nanotechnology and the creation of advanced polymers with tailored properties. wikipedia.orgrsc.org The rigidity and thermal stability of the adamantane core are advantageous for creating robust and durable materials. The development of new synthetic methodologies to create complex, multi-functionalized adamantane structures will be crucial for advancing these applications.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing [3-(Methoxymethyl)adamantan-1-yl]methanol, and how can reaction conditions be optimized?
- Methodology :
- Etherification : Start with 3-(hydroxymethyl)adamantan-1-ol (structural analog) and perform methoxymethylation using methylating agents like methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous THF or DMF. Monitor progress via TLC .
- Substitution : Replace hydroxyl groups using SOCl₂ or PBr₃ to form intermediates like chlorides, followed by nucleophilic substitution with methoxymethyl groups .
- Optimization : Control temperature (60–80°C for substitution) and solvent polarity to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers indicate successful synthesis?
- Methodology :
- ¹H/¹³C NMR : Look for signals at δ ~3.3–3.5 ppm (methoxy CH₃) and δ ~3.7–4.0 ppm (methoxymethyl CH₂). Adamantane protons appear as multiplets between δ 1.5–2.2 ppm .
- FTIR : Peaks at ~1050–1100 cm⁻¹ (C-O-C stretch) and ~3200–3400 cm⁻¹ (hydroxyl from residual alcohol impurities) .
- Mass Spectrometry : ESI-HRMS should show [M+H]⁺ matching the molecular formula (C₁₃H₂₂O₂, calc. 210.16 g/mol) .
Q. How can researchers differentiate between regioisomers or byproducts during synthesis?
- Methodology :
- Use 2D NMR (COSY, HSQC) to resolve overlapping adamantane signals and confirm substitution patterns.
- Compare experimental melting points with literature values (e.g., analogs like 1-hydroxy-3-adamantylmethanol melt at ~217–219°C) .
- Employ HPLC with a C18 column and acetonitrile/water mobile phase to detect impurities .
Advanced Research Questions
Q. How do computational methods like DFT and XMCQDPT2 improve the interpretation of electronic and vibrational spectra for adamantane derivatives?
- Methodology :
- DFT (B3LYP/cc-pVDZ) : Optimize molecular geometry and calculate harmonic vibrational frequencies. Compare computed IR/Raman spectra with experimental data to assign modes (e.g., C-O-C bending at ~450 cm⁻¹) .
- XMCQDPT2 : Simulate UV/Vis spectra using multi-reference perturbation theory to account for intramolecular charge transfer (ICT) effects, which single-reference DFT may miss .
- Solvent Effects : Include implicit solvent models (e.g., PCM for ethanol) to refine spectral simulations .
Q. What crystallographic challenges arise when refining this compound, and how can SHELX software address them?
- Methodology :
- Data Collection : Use high-resolution X-ray data (≤1.0 Å) to resolve rigid adamantane frameworks. Avoid twinning by selecting single crystals via pre-screening .
- SHELXL Refinement : Apply restraints to C-C bonds in the adamantane core (target σ = 0.01 Å). Use ISOR commands to manage thermal motion anisotropy .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., O-H···O) using OLEX2 visualization tools to confirm packing patterns .
Q. How can researchers resolve contradictions in biological activity data for adamantane derivatives?
- Methodology :
- Dose-Response Studies : Test compounds across a concentration range (e.g., 1–100 μM) to identify non-linear effects. Use positive controls (e.g., amantadine for antiviral assays) .
- Receptor Docking : Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like NMDA receptors. Validate with mutagenesis studies .
- Meta-Analysis : Compare data across analogs (e.g., 3-(adamantan-1-yl)-4-phenyl-triazole derivatives) to isolate substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
